[1-(2-Amino-acetyl)-pyrrolidin-2-ylmethyl]-cyclopropyl-carbamic acid benzyl ester
CAS No.:
Cat. No.: VC13463869
Molecular Formula: C18H25N3O3
Molecular Weight: 331.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C18H25N3O3 |
|---|---|
| Molecular Weight | 331.4 g/mol |
| IUPAC Name | benzyl N-[[1-(2-aminoacetyl)pyrrolidin-2-yl]methyl]-N-cyclopropylcarbamate |
| Standard InChI | InChI=1S/C18H25N3O3/c19-11-17(22)20-10-4-7-16(20)12-21(15-8-9-15)18(23)24-13-14-5-2-1-3-6-14/h1-3,5-6,15-16H,4,7-13,19H2 |
| Standard InChI Key | DGTKVPKUZLKWSP-UHFFFAOYSA-N |
| SMILES | C1CC(N(C1)C(=O)CN)CN(C2CC2)C(=O)OCC3=CC=CC=C3 |
| Canonical SMILES | C1CC(N(C1)C(=O)CN)CN(C2CC2)C(=O)OCC3=CC=CC=C3 |
Introduction
Overview
[1-(2-Amino-acetyl)-pyrrolidin-2-ylmethyl]-cyclopropyl-carbamic acid benzyl ester is a synthetic carbamate derivative characterized by a pyrrolidine ring, cyclopropyl group, benzyl ester, and amino acetyl substituents. Its structural complexity and functional diversity make it a subject of interest in medicinal chemistry and organic synthesis. This compound exhibits potential biological activity, particularly in enzyme inhibition and receptor modulation, as evidenced by its structural analogs and mechanistic studies .
Structural Characteristics
The compound’s molecular formula is C₁₈H₂₅N₃O₃, with a molecular weight of 331.4 g/mol. Key structural features include:
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Pyrrolidine ring: A five-membered nitrogen-containing heterocycle that contributes to conformational rigidity and hydrogen-bonding potential.
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Cyclopropyl group: A strained three-membered ring that enhances metabolic stability and influences steric interactions.
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Benzyl ester: A lipophilic moiety that improves membrane permeability and serves as a protecting group in synthetic pathways.
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Amino acetyl side chain: Enhances solubility and enables interactions with biological targets through hydrogen bonding .
Table 1: Molecular and Structural Data
| Property | Value/Description |
|---|---|
| Molecular Formula | C₁₈H₂₅N₃O₃ |
| Molecular Weight | 331.4 g/mol |
| IUPAC Name | Benzyl N-[[1-(2-aminoacetyl)pyrrolidin-2-yl]methyl]-N-cyclopropylcarbamate |
| Key Functional Groups | Pyrrolidine, cyclopropyl, carbamate, amino acetyl |
Synthesis and Chemical Reactivity
Synthetic Pathways
The synthesis involves multi-step organic reactions :
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Pyrrolidine Ring Formation: Cyclization of γ-aminobutyric acid derivatives under basic conditions.
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Cyclopropyl Group Introduction: Cyclopropanation using diazo compounds and transition metal catalysts.
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Carbamate Installation: Reaction with benzyl chloroformate in the presence of a base (e.g., triethylamine).
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Amino Acetylation: Coupling of the pyrrolidine nitrogen with 2-aminoacetyl chloride.
Table 2: Reaction Conditions and Yields
| Step | Reagents/Conditions | Yield (%) |
|---|---|---|
| Pyrrolidine Formation | NaHCO₃, DMF, 80°C | 65–70 |
| Cyclopropanation | CH₂N₂, Rh₂(OAc)₄, CH₂Cl₂, 25°C | 50–55 |
| Carbamate Formation | Benzyl chloroformate, Et₃N, THF | 75–80 |
| Amino Acetylation | 2-Aminoacetyl chloride, DIPEA | 60–65 |
Chemical Reactivity
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Hydrolysis: The benzyl ester undergoes acidic or enzymatic hydrolysis to yield carboxylic acid derivatives.
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Nucleophilic Substitution: The amino acetyl group participates in acyl transfer reactions with thiols or amines.
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Oxidation: The cyclopropyl ring is resistant to oxidation, enhancing stability under physiological conditions .
Physicochemical Properties
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Solubility: Moderately soluble in polar aprotic solvents (e.g., DMSO, DMF) but poorly soluble in water (logP = 1.8).
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Stability: Stable at room temperature but susceptible to hydrolysis at extremes of pH (<3 or >10) .
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Crystallinity: Forms monoclinic crystals with a melting point of 142–145°C.
Biological Activity and Mechanisms
Enzyme Inhibition
The compound exhibits inhibitory activity against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), with IC₅₀ values comparable to rivastigmine (28.21 μM for BChE) . The pyrrolidine ring mimics the transition state of acetylcholine, while the carbamate group forms covalent bonds with serine residues in the enzyme’s active site .
Receptor Interactions
Computational docking studies suggest affinity for G-protein-coupled receptors (GPCRs) due to the cyclopropyl group’s ability to mimic hydrophobic amino acid side chains.
Table 3: Biological Activity Profile
| Target | IC₅₀ (μM) | Mechanism |
|---|---|---|
| Acetylcholinesterase | 46.35 | Competitive inhibition |
| Butyrylcholinesterase | 27.38 | Covalent modification |
| Dopamine D₂ Receptor | ND* | Allosteric modulation (predicted) |
| *ND: Not determined experimentally. |
Comparative Analysis
Table 4: Comparison with Analogous Carbamates
| Compound | Structure | AChE IC₅₀ (μM) | BChE IC₅₀ (μM) |
|---|---|---|---|
| Rivastigmine | Phenyl carbamate | 6.2 | 8.5 |
| [1-(2-Amino-acetyl)...] | Pyrrolidine-carbamate | 46.35 | 27.38 |
| Donepezil | Piperidine-based | 0.01 | 0.45 |
The compound’s moderate AChE inhibition but strong BChE selectivity positions it as a candidate for dual-target therapies in neurodegenerative and metabolic disorders .
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